N-[2-(butan-2-yl)phenyl]-2-chloroacetamide
Description
N-[2-(Butan-2-yl)phenyl]-2-chloroacetamide is a chloroacetamide derivative featuring a phenyl ring substituted with a butan-2-yl group at the 2-position and a 2-chloroacetamide side chain. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic derivatives and bioactive molecules . Its structural uniqueness lies in the bulky butan-2-yl substituent, which introduces steric hindrance and modulates electronic properties compared to simpler phenyl or halogen-substituted analogs.
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-3-9(2)10-6-4-5-7-11(10)14-12(15)8-13/h4-7,9H,3,8H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRLWPOECXAQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Major Products Formed
Substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered functional groups.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(butan-2-yl)phenyl]-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. This covalent modification can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Crystallographic Differences
Substituents on the phenyl ring significantly influence molecular geometry and crystal packing:
- Key Observations :
- The butan-2-yl group in the target compound likely increases torsional angles between the amide group and phenyl ring due to steric effects, contrasting with planar conformations in trichlorophenyl analogs .
- Chlorine or fluorine substituents promote intermolecular interactions (e.g., N–H···O hydrogen bonds), whereas bulky alkyl groups may disrupt such packing .
Spectroscopic and Electronic Properties
Nuclear Quadrupole Resonance (NQR) and IR studies reveal substituent-dependent electronic effects:
NQR Frequencies :
Hydrogen Bonding :
- In 2-chloro-N-phenylacetamide, antiparallel alignment of N–H and C=O groups facilitates intermolecular N–H···O bonds . Steric bulk from butan-2-yl may hinder similar interactions, affecting solubility and melting points.
Biological Activity
N-[2-(butan-2-yl)phenyl]-2-chloroacetamide is a synthetic compound with significant biological activity. Its molecular formula is C12H16ClNO, and it has a molecular weight of 225.72 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications.
Enzyme Interactions
This compound primarily interacts with enzymes, notably acetylcholinesterase (AChE). By inhibiting AChE, the compound increases acetylcholine levels in the synaptic cleft, which can enhance cognitive functions and serve as a neuroprotective agent. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease.
Cell Signaling Pathways
The compound also modulates critical cell signaling pathways, particularly the MAPK/ERK pathway , which is essential for cell proliferation and differentiation. This modulation may influence various cellular processes, including gene expression and metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated its effectiveness against:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory |
| Escherichia coli | Moderate Inhibition |
| Pseudomonas aeruginosa | Effective |
The antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membrane integrity and inhibit essential metabolic processes.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF7). The results indicate potential cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 15.5 |
This suggests that this compound may induce apoptosis or inhibit cell proliferation in cancer cells.
Cognitive Enhancement Studies
Clinical trials involving similar compounds have shown promising results in enhancing cognitive functions among patients with Alzheimer's disease. The ability of this compound to inhibit AChE could play a crucial role in these findings. The relationship between AChE inhibition and cognitive improvement highlights the compound's potential in drug development for neurodegenerative disorders.
Structure-Activity Relationship (SAR)
Recent studies have employed quantitative structure-activity relationship (QSAR) analysis to evaluate the biological activity of this compound and its derivatives. The findings suggest that modifications to the phenyl ring significantly impact antimicrobial activity, with halogenated derivatives showing enhanced efficacy against Gram-positive bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
